3,3-Dichloro-2-methoxyoxolane

Description

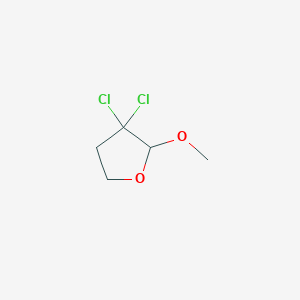

Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloro-2-methoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-8-4-5(6,7)2-3-9-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAJBLSKPJKCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CCO1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369258 | |

| Record name | 3,3-dichloro-2-methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128538-82-9 | |

| Record name | 3,3-dichloro-2-methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3,3 Dichloro 2 Methoxyoxolane Reactivity

Reaction Pathways of 3,3-Dichloro-2-methoxyoxolane

The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group on the oxolane ring, in addition to the inherent ring strain of the five-membered ether, dictates the diverse reaction pathways available to this compound. These pathways include ring-opening reactions, transformations at the chlorinated carbon, and reactions involving the methoxy group.

Ring Opening Reactions of Oxolane Derivatives

The oxolane ring, a saturated five-membered ether, is susceptible to ring-opening reactions, particularly when activated by substituents. Epoxides, which are three-membered ring ethers, are highly reactive to ring-opening due to significant ring strain. rsc.orgchemistrysteps.com While the oxolane in this compound is less strained than an epoxide, the presence of the electron-withdrawing chlorine atoms and the acetal-like C2 position can facilitate ring cleavage under certain conditions.

In the presence of an acid, the oxygen atom of the oxolane ring can be protonated, forming an oxonium ion. This protonation weakens the C-O bonds and makes the ring more susceptible to cleavage. For 2-methoxyoxolane derivatives, acid-mediated reactions can lead to the formation of various products depending on the reaction conditions and the structure of the starting material. nih.gov For instance, acid-mediated rearrangements of oxidopyrylium cycloadducts containing a 2-methoxyphenol moiety have been shown to yield different products depending on the acid used. nih.gov

In the case of this compound, acid catalysis would likely lead to the formation of a carbocationic intermediate upon ring opening. The stability of this carbocation would be influenced by the presence of the adjacent chlorine and methoxy groups.

Table 1: Postulated Acid-Catalyzed Ring Opening Products of this compound

| Reactant | Acid Catalyst | Postulated Intermediate | Potential Product(s) |

| This compound | Brønsted or Lewis Acid | Oxonium ion followed by carbocation | Halogenated aldehydes or ketones |

Nucleophilic attack on the oxolane ring is another potential pathway for ring opening. In epoxides, nucleophilic attack proceeds via an SN2 mechanism, leading to anti-addition products. chemistrysteps.com For this compound, the C2 and C5 positions are potential sites for nucleophilic attack. The C2 position, being part of an acetal-like linkage, is particularly susceptible. Nucleophilic attack at C2 would displace the methoxy group or lead to ring opening. The gem-dichloro group at C3 would electronically influence the regioselectivity of the attack.

Reactivity of Chlorinated Centers in this compound

The two chlorine atoms at the C3 position significantly influence the reactivity of the molecule. The gem-dichloro group is relatively stable but can participate in reactions under specific conditions. For instance, reductive dehalogenation can occur using various reducing agents. Furthermore, the electron-withdrawing nature of the chlorine atoms can activate the adjacent C-H bonds towards deprotonation by a strong base, potentially leading to elimination reactions. The reactivity of dichlorinated compounds is a broad area of study, with applications in the synthesis of various functionalized molecules. researchgate.netd-nb.infoethz.ch

Transformations Involving the Methoxy Group of this compound

The methoxy group at the anomeric C2 position is a key functional handle. As part of a hemiacetal ether, it can be cleaved under acidic conditions, as discussed in the context of ring-opening reactions. nih.gov It can also be displaced by other nucleophiles in substitution reactions. The reactivity of 2-methoxytetrahydrofuran, a related compound, includes oxidation to aldehydes or carboxylic acids, reduction to tetrahydrofuran (B95107) derivatives, and nucleophilic substitution of the methoxy group.

Table 2: Potential Transformations of the Methoxy Group

| Reaction Type | Reagents | Potential Product |

| Acid-catalyzed hydrolysis | H₃O⁺ | 3,3-Dichlorotetrahydrofuran-2-ol |

| Nucleophilic Substitution | Nu⁻ | 2-Nu-3,3-dichlorotetrahydrofuran |

Reductive and Oxidative Transformations

The various functional groups in this compound allow for a range of reductive and oxidative transformations. The chlorinated center can be reduced, and the ether linkage can be cleaved under reductive conditions. Conversely, oxidation could potentially target the C-H bonds of the oxolane ring or the methoxy group, although the presence of the deactivating chloro groups might render the ring more resistant to oxidation. The oxidation of a 1,2-diol to an aldehyde is a known transformation that could be relevant if the methoxy group is first hydrolyzed. google.com The use of manganese dioxide is a common method for the oxidation of alcohols to ketones. google.com

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

While direct stereochemical studies on this compound are not extensively documented in peer-reviewed literature, the stereochemical outcomes of its reactions can be inferred from the behavior of analogous substituted tetrahydrofuran systems. The stereochemistry at the C2 anomeric center and the prochiral C3 center plays a pivotal role in directing the approach of incoming reagents, thereby influencing the diastereoselectivity of the products.

Reactions involving nucleophilic attack at the C2 position are expected to proceed with a degree of stereocontrol. The initial conformation of the oxolane ring and the orientation of the methoxy group will influence the facial selectivity of the nucleophilic addition. For instance, in related 2-alkoxytetrahydrofuran systems, the stereochemical outcome of nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions, which can favor either S_N_1 or S_N_2 pathways. In an S_N_1-type mechanism, the formation of a planar or near-planar oxocarbenium ion intermediate would lead to a mixture of diastereomers, with the ratio depending on the steric and electronic influences of the substituents on the ring. Conversely, an S_N_2-type displacement of the methoxy group would proceed with inversion of configuration at the C2 center.

The presence of the bulky and electron-withdrawing chlorine atoms at C3 is expected to exert a significant steric and electronic influence on the stereochemical course of reactions. These atoms can hinder the approach of nucleophiles from one face of the ring, leading to a preference for attack from the less hindered side. Furthermore, the electronic effect of the chlorine atoms can influence the stability of charged intermediates, which in turn affects the diastereomeric ratio of the products.

The table below summarizes the expected stereochemical outcomes based on analogous systems.

| Reaction Type | Probable Mechanism | Expected Stereochemical Outcome | Factors Influencing Diastereoselectivity |

| Nucleophilic substitution at C2 | S_N_1-like | Mixture of diastereomers, potential for moderate to good selectivity | Steric hindrance from C3-dichloro group, stability of oxocarbenium ion |

| Nucleophilic substitution at C2 | S_N_2-like | Inversion of configuration | Strength of nucleophile, nature of leaving group |

| Reactions at the C3-dichloro center | Nucleophilic attack | Dependent on substrate and reagent geometry | Steric hindrance, electronic effects of the oxolane ring |

| Ring-opening reactions | Concerted or stepwise | Dependent on reaction conditions | Nature of the promoter (e.g., base, Lewis acid), temperature |

Intermediates and Transition States in this compound Chemistry

The reactivity of this compound is intrinsically linked to the formation of various transient intermediates and the energetic profiles of the corresponding transition states. The nature of these species dictates the reaction pathway and the final product distribution.

Oxocarbenium Ion Intermediates: A key intermediate in many reactions of 2-alkoxyoxolanes is the five-membered ring oxocarbenium ion. In the case of this compound, the departure of the methoxy group, often facilitated by a Lewis acid, would lead to the formation of a 3,3-dichlorooxolane-2-ylium ion. The stability and geometry of this carbocation are critical. The electron-withdrawing inductive effect of the two chlorine atoms at the C3 position is expected to destabilize this carbocation. However, the lone pair of the ring oxygen can participate in resonance stabilization. Computational studies on similar systems could provide insight into the precise geometry and charge distribution of this intermediate.

Radical Intermediates: Reactions involving the gem-dichloro group may proceed through radical intermediates. For instance, reactions catalyzed by transition metals, such as iron, with gem-dihaloalkanes have been shown to proceed via a radical pathway. rsc.org Homolytic cleavage of a C-Cl bond in this compound would generate a monochloro-radical intermediate at the C3 position. The stereochemistry of subsequent reactions would then depend on the facial selectivity of radical trapping.

Transition States: The transition states in the reactions of this compound will be influenced by a combination of steric and electronic factors. For nucleophilic substitution at C2, the transition state for an S_N_2 reaction would involve a pentacoordinate carbon atom with a defined geometry. For S_N_1 reactions, the transition state would resemble the structure of the oxocarbenium ion. In ring-opening reactions, such as those promoted by a base, the transition state may involve a concerted process of proton abstraction and bond cleavage. Theoretical calculations are invaluable for elucidating the structures and energies of these transition states, providing a deeper understanding of the reaction kinetics and selectivity. For instance, base-promoted ring-opening of analogous gem-dibromocyclopropanes has been proposed to proceed through a defined transition state leading to specific stereochemical outcomes. uq.edu.au

The following table outlines potential intermediates and the methods for their investigation.

| Intermediate/Transition State | Formation Pathway | Potential Investigative Methods | Expected Influence on Reactivity |

| Oxocarbenium ion | Loss of methoxy group (Lewis acid catalysis) | Spectroscopic trapping at low temperatures, computational modeling | Key electrophilic species for nucleophilic attack |

| C3-centered radical | Homolytic cleavage of C-Cl bond (e.g., radical initiator, metal catalysis) | Electron Paramagnetic Resonance (EPR) spectroscopy, radical trapping experiments | Can lead to substitution or rearrangement products |

| S_N_2 Transition State | Nucleophilic attack at C2 with displacement of methoxy group | Kinetic studies, computational chemistry | Determines stereospecificity of substitution |

| Ring-opening Transition State | Base- or acid-promoted cleavage of the oxolane ring | Isotope labeling studies, computational modeling | Controls the regioselectivity and stereoselectivity of ring-opening |

Applications of 3,3 Dichloro 2 Methoxyoxolane in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 3,3-dichloro-2-methoxyoxolane, featuring a dichlorinated carbon adjacent to an acetal (B89532) group within a five-membered ring, suggests its potential as a versatile intermediate for the synthesis of more complex molecules. However, specific examples of its application in the construction of heterocyclic compounds and polyfunctionalized organic scaffolds are not readily found in peer-reviewed journals or chemical databases.

Construction of Heterocyclic Compounds

Theoretically, the dichloromethyl group and the methoxy (B1213986) group on the oxolane ring could serve as reactive handles for the formation of various heterocyclic systems. For instance, substitution of the chlorine atoms with nucleophiles containing additional heteroatoms could pave the way for cyclization reactions, leading to fused or spirocyclic heterocyclic structures. Despite this theoretical potential, there is a lack of specific published examples demonstrating the use of this compound for this purpose. General methods for synthesizing heterocyclic compounds often involve the condensation of various precursors, but the specific contribution of this compound to this field remains to be established through future research.

Synthesis of Polyfunctionalized Organic Scaffolds

The development of new molecular scaffolds is crucial for drug discovery and materials science. While this compound possesses multiple functional groups that could theoretically be manipulated to create diverse and complex scaffolds, concrete examples of its use in this context are not available in the current body of scientific literature. Research in the area of scaffold synthesis often focuses on creating three-dimensional structures with diverse exit vectors for further functionalization, a role that this compound could potentially fill.

Synthetic Strategies Utilizing this compound for Natural Product Analogs

The synthesis of natural product analogs is a vital area of research for the discovery of new therapeutic agents. These analogs often retain the core pharmacophore of the natural product while possessing improved properties. The structural motifs present in this compound could potentially be incorporated into the synthesis of analogs of natural products containing substituted tetrahydrofuran (B95107) rings. However, a review of the literature did not yield any specific instances where this compound has been employed as a key building block in the total synthesis or formal synthesis of a natural product analog.

Chiral Auxiliary or Building Block Potential of this compound

The potential of a molecule to act as a chiral auxiliary or a chiral building block is of significant interest in asymmetric synthesis. For this compound to be utilized in this manner, it would need to be available in an enantiomerically pure form. The stereocenter at the C2 position, bearing the methoxy group, could theoretically influence the stereochemical outcome of reactions at other parts of the molecule. However, there is no information available in the scientific literature regarding the resolution of racemic this compound or its enantioselective synthesis. Consequently, its application as a chiral auxiliary or a chiral building block in asymmetric synthesis has not been reported.

Computational and Theoretical Studies of 3,3 Dichloro 2 Methoxyoxolane

Quantum Chemical Calculations on 3,3-Dichloro-2-methoxyoxolane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations provide insights into its stability, electronic characteristics, and potential reaction pathways.

Electronic Structure Analysis

The electronic structure of this compound dictates its fundamental chemical and physical properties. While specific experimental or computational studies on the electronic structure of this particular molecule are not widely available in the reviewed literature, general principles of quantum chemistry can be applied to infer its characteristics. The presence of two electronegative chlorine atoms geminally substituted on the oxolane ring, along with the methoxy (B1213986) group at the anomeric center, significantly influences the electron distribution.

It is anticipated that the highest occupied molecular orbital (HOMO) would be localized around the oxygen atoms and potentially the chlorine atoms, which possess lone pairs of electrons. The lowest unoccupied molecular orbital (LUMO) is likely to be associated with the antibonding orbitals of the carbon-chlorine bonds (σ* C-Cl). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Future density functional theory (DFT) calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), could provide precise details on the molecular orbital energies, electron density distribution, and the molecular electrostatic potential (MEP) map. epstem.net The MEP would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The five-membered oxolane ring of this compound is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The substituents on the ring, particularly the bulky chlorine atoms and the methoxy group, impose significant steric and stereoelectronic effects that govern the preferred conformation and the energy barriers between different conformers.

A detailed conformational analysis, likely performed using computational methods, would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. Such studies often employ a systematic scan of the potential energy surface by varying key dihedral angles of the ring. The anomeric effect, arising from the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-O bond of the methoxy group, would also play a crucial role in determining the orientation of the methoxy group (axial vs. equatorial).

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. escholarship.org For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as nucleophilic substitution, elimination, or rearrangement.

For example, in a nucleophilic substitution reaction, theoretical calculations could determine whether the reaction proceeds via an SN1-like mechanism, involving the formation of an oxocarbenium ion intermediate, or an SN2-like mechanism. The stability of the potential oxocarbenium ion would be significantly influenced by the electron-withdrawing inductive effect of the gem-dichloro group. Computational modeling could map the entire reaction coordinate, identifying the transition state structures and calculating the activation energies, which are crucial for predicting reaction rates. nih.gov

Molecular Modeling and Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or interacting with other molecules. mdpi.com By simulating the atomic motions over time, MD can reveal information about conformational flexibility, solvent effects, and intermolecular interactions. nih.govnih.gov

To perform MD simulations, a reliable force field that accurately describes the intramolecular and intermolecular interactions of the molecule is required. uq.edu.au For a molecule like this compound, this would involve parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). These parameters could be derived from high-level quantum chemical calculations.

Simulations of this compound in a solvent like water or an organic solvent would allow for the calculation of properties such as the radial distribution functions, which describe the solvation shell structure around the molecule. This information is vital for understanding its solubility and how the solvent might influence its reactivity.

Prediction of Reactivity and Selectivity via Theoretical Approaches

Theoretical approaches can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from conceptual DFT, such as the Fukui functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For instance, the analysis of Fukui functions could quantitatively confirm that the carbon atom of the methoxy group and the carbon atoms bonded to the chlorine atoms are likely sites for nucleophilic attack. Conversely, the oxygen and chlorine atoms would be predicted as sites for electrophilic attack.

In reactions where multiple products can be formed, computational chemistry can be used to predict the selectivity (chemo-, regio-, and stereoselectivity). By calculating the activation energies for the different reaction pathways leading to the various products, the most favorable pathway can be identified. For example, in an elimination reaction, theoretical calculations could predict whether the reaction would favor the formation of a double bond between C2-C3 or C3-C4 of the oxolane ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate stereochemistry of organic molecules. For 3,3-Dichloro-2-methoxyoxolane, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and spatial orientation of atoms.

In the ¹H NMR spectrum, the methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet in the range of δ 3.4-4.5 ppm, a region characteristic for hydrogens on carbons adjacent to an ether oxygen. researchgate.net The protons on the oxolane ring would exhibit more complex splitting patterns due to spin-spin coupling. Specifically, the protons at the C4 and C5 positions would present as multiplets.

¹³C NMR spectroscopy offers a clearer picture of the carbon framework. Due to the presence of a chiral center at C2, all five carbon atoms in the oxolane ring are expected to be chemically non-equivalent, resulting in five distinct signals. masterorganicchemistry.com The carbon atom bonded to the two chlorine atoms (C3) would be significantly deshielded. The carbon atoms adjacent to the oxygen atom (C2 and C5) would also show downfield shifts, typically in the 50-80 δ range. researchgate.net The methoxy carbon would also fall within this region. The remaining ring carbons (C3 and C4) would resonate at higher fields.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C2 | 95-115 | 4.8-5.2 | Singlet |

| C3 | 80-100 | - | - |

| C4 | 30-45 | 2.0-2.5 | Multiplet |

| C5 | 65-80 | 3.8-4.2 | Multiplet |

| -OCH₃ | 55-65 | 3.4-3.6 | Singlet |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides invaluable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (C₅H₈Cl₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 170, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺).

The fragmentation of halogenated ethers is well-documented. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 139. Alpha-cleavage, the cleavage of the C-C bond adjacent to the ether oxygen, is also a common pathway for ethers. libretexts.org The loss of a chlorine radical would result in a fragment at m/z 135. Further fragmentation could involve the loss of small neutral molecules like HCl.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 170/172/174 | [C₅H₈Cl₂O₂]⁺ | Molecular Ion |

| 139/141 | [C₄H₅Cl₂O]⁺ | Loss of -OCH₃ |

| 135/137 | [C₅H₈ClO₂]⁺ | Loss of Cl |

| 101 | [C₄H₅O₂]⁺ | Loss of CCl₂ |

| 77 | [C₄H₅O]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The IR spectrum of an ether is typically characterized by a strong C-O single bond stretching absorption in the range of 1050-1150 cm⁻¹. researchgate.net For a cyclic ether like oxolane, this band is a prominent feature. The presence of the methoxy group would also contribute to C-O stretching in this region. The C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Cl bonds, which may be weak in the IR spectrum. The temperature dependence of the Raman spectra can also provide insights into conformational changes and phase transitions of the molecule. youtube.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| C-O Stretch (ether) | 1050-1150 | 1050-1150 | Strong |

| C-Cl Stretch | 600-800 | 600-800 | Medium-Strong |

| CH₂ Bend | 1450-1470 | 1450-1470 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no published crystal structure for this compound is currently available, the technique would be indispensable for unambiguously determining its solid-state conformation.

For related heterocyclic compounds, X-ray diffraction has been used to confirm the stereochemistry and reveal non-covalent interactions that govern the crystal packing. mdpi.com A crystal structure of this compound would definitively establish the relative stereochemistry at the C2 and C3 positions and provide insights into the conformation of the oxolane ring.

Integration of Spectroscopic Data for Comprehensive Structural Models

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the information from NMR would establish the carbon-hydrogen framework and the relative stereochemistry. Mass spectrometry would confirm the molecular weight and provide key fragmentation patterns that corroborate the proposed structure. IR and Raman spectroscopy would identify the functional groups present and their vibrational characteristics. Finally, X-ray crystallography, if a suitable crystal can be obtained, would provide the ultimate confirmation of the three-dimensional structure in the solid state.

Together, these advanced spectroscopic methods would allow for the construction of a comprehensive and unambiguous structural model of this compound, from its fundamental atomic connectivity to its detailed stereochemical and conformational properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.